![molecular formula C12H14N2OS2 B12832546 3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one is a complex organic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one typically involves the reaction of thiazole derivatives with pyridine derivatives. One common method involves the use of hydrazonoyl halides as precursors. The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in their substituents and specific properties.
Thiazolo[3,2-a]pyridines: Another class of thiazole-pyridine fused compounds with distinct chemical and biological activities.
Uniqueness
3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one is unique due to its specific substitution pattern and the presence of the dimethyl and butanone groups
Propiedades
Fórmula molecular |
C12H14N2OS2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H14N2OS2/c1-12(2,3)10(15)7-16-11-14-8-6-13-5-4-9(8)17-11/h4-6H,7H2,1-3H3 |
Clave InChI |
XIWAQUISBJRWCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSC1=NC2=C(S1)C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)
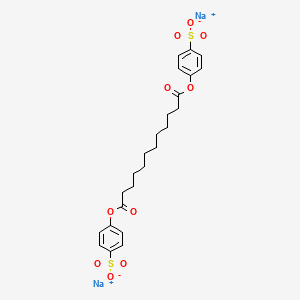
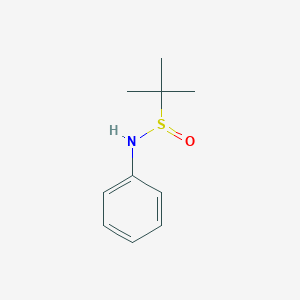


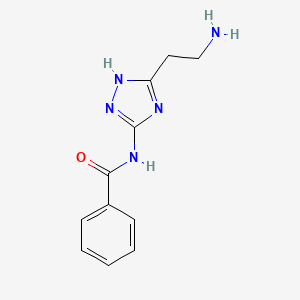
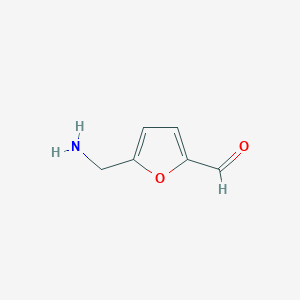
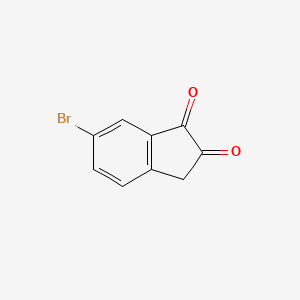

![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
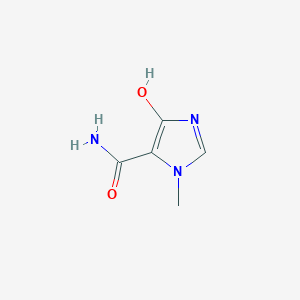
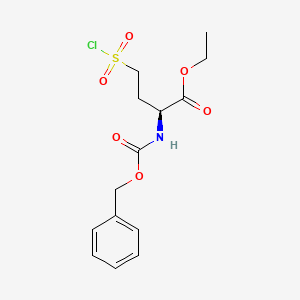
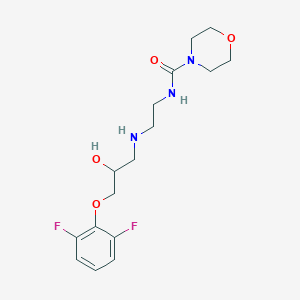
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
